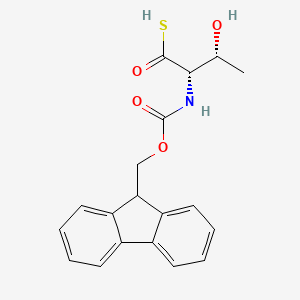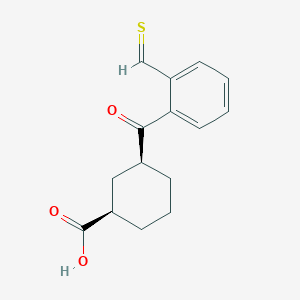
2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate is a chemical compound known for its applications in various fields of scientific research. It is characterized by its complex molecular structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable reagent in peptide synthesis and other biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate typically involves the reaction of 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity.
化学反应分析
Types of Reactions
2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the NHS ester group is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Solvents: Dichloromethane (DCM), dimethylformamide (DMF)
Conditions: Mild temperatures, neutral to slightly basic pH
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include various substituted derivatives of 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate.
Hydrolysis Products: 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid and N-hydroxysuccinimide.
科学研究应用
2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate is widely used in scientific research, particularly in the following areas:
Peptide Synthesis: The compound is used as a coupling reagent in solid-phase peptide synthesis, facilitating the formation of peptide bonds.
Bioconjugation: It is employed in the conjugation of biomolecules, such as attaching peptides to carrier proteins or other molecules.
Drug Development: The compound is used in the synthesis of peptide-based drugs and prodrugs, enhancing their stability and bioavailability.
作用机制
The mechanism of action of 2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate involves the activation of carboxyl groups through the formation of an NHS ester. This activated ester can then react with nucleophiles, such as amines, to form stable amide bonds. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amines, preventing unwanted side reactions during synthesis .
相似化合物的比较
Similar Compounds
2,5-dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate: Similar in structure but with a longer carbon chain.
2,5-dioxopyrrolidin-1-yl (2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoate: Contains a tert-butoxy group, offering different reactivity and applications.
Uniqueness
2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate is unique due to its specific structure, which provides a balance between reactivity and stability. The presence of the Fmoc group allows for selective deprotection and subsequent reactions, making it a versatile reagent in peptide synthesis and bioconjugation .
属性
分子式 |
C23H22N2O6 |
|---|---|
分子量 |
422.4 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C23H22N2O6/c26-20-11-12-21(27)25(20)31-22(28)10-5-13-24-23(29)30-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,24,29) |
InChI 键 |
GSIQWBQBDVPVPR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







